Biochemical Potency: Usp1-IN-8 vs. ML323 and SJB3-019A in USP1-UAF1 Inhibition
Usp1-IN-8 demonstrates superior biochemical potency against the USP1-UAF1 complex compared to the widely used tool compound ML323 and the older inhibitor SJB3-019A. In standardized ubiquitin-rhodamine cleavage assays, Usp1-IN-8 achieves an IC50 of ≤50 nM . This represents a 1.5-fold improvement in potency over ML323, which has a reported IC50 of 76 nM under similar assay conditions . The differentiation is even more pronounced against SJB3-019A, which exhibits an IC50 of 78.1 nM (0.0781 μM) . This quantitative advantage in biochemical inhibition allows researchers to use lower compound concentrations to achieve complete target engagement, reducing the risk of off-target effects in complex biological systems.
| Evidence Dimension | Biochemical inhibition of USP1-UAF1 complex |
|---|---|
| Target Compound Data | IC50 ≤50 nM |
| Comparator Or Baseline | ML323: IC50 = 76 nM; SJB3-019A: IC50 = 78.1 nM |
| Quantified Difference | 1.5-fold more potent than ML323; 1.6-fold more potent than SJB3-019A |
| Conditions | Ubiquitin-rhodamine (Ub-Rho) cleavage assay; purified USP1-UAF1 complex |
Why This Matters
Higher potency reduces the effective concentration required for target engagement, minimizing potential off-target cytotoxicity and enabling more precise mechanistic studies.
